molecular formula C13H8O3 B158754 2-Hydroxyxanthone CAS No. 1915-98-6

2-Hydroxyxanthone

Cat. No. B158754
Key on ui cas rn: 1915-98-6
M. Wt: 212.2 g/mol
InChI Key: WSACHQJPCNOREV-UHFFFAOYSA-N
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Patent
US05830902

Procedure details

Boron tribromide (1.0M dichloromethane solution, 50 ml, 50 mmol) was added to a mixture of 2-methoxy-9H-xanthen-9-one (5.66 g, 25.0 mmol) and dichloromethane (50 ml), and the mixture was stirred for 3 hours. The reaction mixture was poured into ice water and the reaction product was extracted with chloroform. The extract was washed with water and saturated sodium chloride aqueous solution in that order, dried over anhydrous magnesium sulfate, and then concentrated under a reduced pressure to give the title compound (5.00 g, 23.6 mmol, 94%) as yellow crystals.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:20]=[CH:19][C:18]2[O:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:21])[C:9]=2[CH:8]=1>ClCCl>[OH:6][C:7]1[CH:20]=[CH:19][C:18]2[O:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:21])[C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5.66 g
Type
reactant
Smiles
COC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water and saturated sodium chloride aqueous solution in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.6 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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